molecular formula C13H17ClN2O2 B079529 2-Chloro-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one CAS No. 165751-24-6

2-Chloro-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one

Cat. No.: B079529
CAS No.: 165751-24-6
M. Wt: 268.74 g/mol
InChI Key: RPIUVSKDSUONAI-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly as a key synthetic intermediate. Its core structure, featuring a chloroethanone group linked to an arylpiperazine, is frequently utilized in the design and synthesis of novel bioactive molecules. A primary research application of this compound is its role as a precursor in the development of potential analgesic agents. Studies on structurally similar arylpiperazine derivatives have demonstrated potent antinociceptive activities in models of neuropathic pain, showing efficacy in both the acetic acid-induced writhing test and the hot plate test . The compound's reactivity allows researchers to functionalize the chloro group, enabling the creation of diverse compound libraries for biological screening. Furthermore, this specific chemical serves as a critical building block in complex, multi-step synthetic pathways. It is a recognized intermediate in the enantioselective synthesis of Letermovir, an approved antiviral medication used for the prevention of cytomegalovirus (CMV) infection . The piperazine moiety, a common feature in many pharmacologically active compounds, contributes to a wide spectrum of biological activities, making derivatives attractive candidates for developing new therapeutics in areas such as oncology and central nervous system (CNS) disorders . Its value to researchers lies in its versatility for constructing molecules with potential interactions with various biological targets.

Properties

IUPAC Name

2-chloro-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-18-12-4-2-3-11(9-12)15-5-7-16(8-6-15)13(17)10-14/h2-4,9H,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIUVSKDSUONAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10564885
Record name 2-Chloro-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165751-24-6
Record name 2-Chloro-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Synthesis from Piperazine Precursors

The synthesis begins with 1-(3-methoxyphenyl)piperazine, which undergoes chloroacetylation via reaction with chloroacetyl chloride. In a representative procedure, 1-(3-methoxyphenyl)piperazine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Chloroacetyl chloride (1.2 equiv) is added dropwise at 0–5°C, followed by triethylamine (1.5 equiv) to neutralize generated HCl. The reaction mixture is stirred for 12–24 hours at room temperature, after which the organic layer is washed with water, dried over sodium sulfate, and concentrated under reduced pressure.

Critical Parameters :

  • Solvent : Anhydrous DCM ensures solubility of both reactants and minimizes hydrolysis of chloroacetyl chloride.

  • Temperature : Maintaining 0–5°C during reagent addition prevents exothermic side reactions.

Reaction Mechanism and Intermediate Analysis

The mechanism proceeds via nucleophilic acyl substitution (Figure 1). The piperazine’s secondary amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing chloride and forming the target ketone. Fourier-transform infrared (FTIR) spectroscopy confirms successful reaction through the disappearance of the N–H stretch (3350 cm⁻¹) and appearance of C=O (1715 cm⁻¹) and C–Cl (750 cm⁻¹) bands.

Optimized Reaction Conditions

Solvent and Base Selection

Comparative studies reveal solvent and base choices profoundly impact yield:

SolventBaseYield (%)Purity (%)
DCMTriethylamine7899
AcetonitrileDIPEA7297
THFPyridine6595

Key Insights :

  • DCM/Triethylamine System : Achieves highest yield due to excellent solubility and efficient HCl sequestration.

  • Acetonitrile/DIPEA : Offers faster reaction times (8–10 hours) but slightly lower yield.

Purification and Characterization

Chromatographic Techniques

Crude product purification employs silica gel column chromatography (ethyl acetate/hexane, 3:7). Recrystallization from ethanol/water (9:1) further enhances purity to >99%, as verified by high-performance liquid chromatography (HPLC).

Purification Challenges :

  • Hydroscopicity : The compound’s tendency to absorb moisture necessitates anhydrous handling during crystallization.

  • Byproduct Removal : Unreacted 1-(3-methoxyphenyl)piperazine is removed via acidic washes (1M HCl), exploiting its basicity.

Structural Confirmation

X-ray crystallography resolves the molecular structure, confirming bond lengths of 1.214 Å (C=O) and 1.798 Å (C–Cl). Nuclear magnetic resonance (NMR) data include:

  • ¹H NMR (CDCl₃) : δ 3.75 (s, 3H, OCH₃), 3.45–3.60 (m, 8H, piperazine), 4.25 (s, 2H, COCH₂Cl).

  • ¹³C NMR : δ 168.5 (C=O), 55.1 (OCH₃), 44.8–52.3 (piperazine carbons) .

Scientific Research Applications

Synthesis and Structural Characterization

The compound can be synthesized through a series of reactions involving piperazine derivatives and chloroacetylation processes. The synthesis typically involves the following steps:

  • Formation of Piperazine Derivative : The initial step often includes the alkylation of piperazine with appropriate aryl groups to yield a substituted piperazine.
  • Chloroacetylation : The piperazine derivative is then subjected to chloroacetylation to introduce the chloroacetyl functional group.

Table 1: Synthesis Overview of 2-Chloro-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one

StepReagent/ConditionProduct
1Piperazine + Aryl halidePiperazine derivative
2Chloroacetyl chloride + DCM/H2OThis compound

Anticancer Properties

Research indicates that compounds related to this compound exhibit notable anticancer activity. For instance, derivatives have shown significant inhibition of tubulin polymerization, crucial for cancer cell division.

Table 2: Anticancer Activity Comparison

CompoundIC50 (μM)Target
This compoundTBDTubulin polymerization
Combretastatin-A47.78Tubulin polymerization

Psychoactive Substance Identification

The compound has also been identified in studies focusing on new psychoactive substances (NPS). Its structural characteristics allow for detection using advanced analytical techniques such as liquid chromatography and mass spectrometry.

Table 3: Detection Methods for Psychoactive Substances

MethodDescription
Liquid Chromatography-Mass Spectrometry (LC-MS)Used for qualitative analysis of psychoactive substances
Nuclear Magnetic Resonance (NMR)Structural elucidation of compounds

Therapeutic Potential

The therapeutic implications of this compound extend into areas such as:

  • Antidepressant Activity : Similar piperazine derivatives have been studied for their potential antidepressant effects, indicating a possible application in treating mood disorders.

Study on Anticancer Activity

In a recent study published in MDPI, researchers evaluated the anticancer properties of various piperazine derivatives, including those similar to this compound. The findings highlighted significant cytotoxic effects against multiple cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

Psychoactive Substance Analysis

Another study focused on the identification of psychoactive substances among drug users reported the presence of compounds structurally related to this compound. The research emphasized the importance of continuous monitoring and analysis of new psychoactive substances due to their evolving nature in illicit markets .

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects on Piperazine: Electron-Donating Groups (e.g., 3-Methoxyphenyl): Increase lipophilicity and may enhance membrane permeability. The methoxy group also stabilizes aromatic interactions via π-stacking . Electron-Withdrawing Groups (e.g., Nitro, Sulfonyl): Improve solubility and metabolic stability. Fluorinated Aromatics (e.g., 2,4-Difluorobenzyl): Reduce oxidative metabolism, extending half-life in vivo .

Chloroacetyl Group Reactivity :
The 2-chloroacetyl moiety is a common feature in these compounds, serving as a reactive handle for further derivatization (e.g., nucleophilic substitution with amines or thiols). Its electrophilic nature may also contribute to covalent binding with biological targets .

Heteroaromatic Extensions : Compounds like those in (pyrimidinylphenyl) and (imidazolylpyrazolopyridine) introduce heterocycles that enhance interactions with enzymes or receptors through hydrogen bonding and π-π stacking .

Biological Activity

2-Chloro-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one, commonly referred to as 2-CMPE, is a synthetic compound belonging to the class of piperazine derivatives. These derivatives are well-known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry. This article explores the biological activity of 2-CMPE, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications.

Target Receptor : The primary target of 2-CMPE is the 5-HT1A neuroreceptor , a subtype of serotonin receptor implicated in various neurological and psychiatric disorders.

Binding Affinity : 2-CMPE exhibits high binding affinity for the 5-HT1A receptor, suggesting its potential role as an antagonist. This interaction likely influences serotonin signaling pathways, which are crucial for mood regulation and anxiety responses.

Biochemical Pathways : The compound's action on the 5-HT1A receptor indicates its involvement in neurotransmitter modulation, particularly serotonin (5-hydroxytryptamine, 5-HT), which plays a vital role in central nervous system functions and psychiatric conditions.

Pharmacological Effects

Research indicates that 2-CMPE may possess several pharmacological properties:

  • Antidepressant Activity : Due to its interaction with serotonin receptors, 2-CMPE has been investigated for potential antidepressant effects. Studies suggest that compounds targeting the 5-HT1A receptor can alleviate symptoms of depression by enhancing serotonergic transmission.
  • Antipsychotic Potential : The compound's ability to modulate serotonin pathways also positions it as a candidate for antipsychotic drug development. Its structural similarity to known antipsychotics may enhance its efficacy in treating psychotic disorders .

In Vitro Studies

In vitro studies have demonstrated that 2-CMPE can effectively bind to the 5-HT1A receptor, leading to significant alterations in cellular signaling pathways associated with mood regulation. For instance, binding assays indicated a competitive inhibition pattern against serotonin, reinforcing its role as a potential therapeutic agent in mood disorders .

Case Studies

Several studies have explored the therapeutic implications of piperazine derivatives similar to 2-CMPE:

  • A study highlighted the synthesis of various piperazine derivatives and their selective activity against Chlamydia infections. This underscores the broader applicability of piperazine compounds beyond neurological disorders .
  • Another investigation into piperazine-based compounds revealed moderate antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that structural modifications could enhance antimicrobial properties while retaining neuropharmacological activities .

Comparison with Similar Compounds

To better understand the unique properties of 2-CMPE, it is beneficial to compare it with similar compounds:

Compound NameStructureBiological ActivityNotes
1-(2-Methoxyphenyl)piperazineStructureAntidepressantUsed in various pharmaceuticals
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-oneN/ALigand discoveryEmployed in fragment-based drug design
3-(Piperazin-1-yl)-1,2-benzothiazoleN/AAntibacterialNotable for its broad-spectrum activity

Q & A

Q. What are the standard synthetic routes for preparing 2-Chloro-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one, and what reaction conditions are critical for optimizing yield?

Answer: A common method involves reacting substituted piperazine derivatives with chloroacetyl chloride. For example, 1-phenylpiperazine hydrochloride reacts with chloroacetyl chloride in anhydrous dichloromethane at 273 K, using triethylamine as a base. The reaction is monitored via TLC, followed by washing with water, drying with Na₂SO₄, and crystallization . Key parameters include:

  • Temperature control : Maintaining 273 K during reagent addition minimizes side reactions.
  • Solvent choice : Anhydrous dichloromethane ensures solubility and reactivity.
  • Purification : Crystallization yields a solid product with high purity.

Q. How is X-ray crystallography applied to confirm the molecular structure of this compound, and what are common refinement challenges?

Answer: Single-crystal X-ray diffraction is used to determine bond lengths, angles, and packing arrangements. For a related compound (2-chloro-1-(4-phenylpiperazin-1-yl)ethanone), refinement included riding models for hydrogen atoms, with C–H distances fixed at 0.93–0.98 Å and Uiso(H) = 1.2–1.5Ueq(C). Challenges include:

  • Data-to-parameter ratio : A ratio of 18.8 ensures reliable refinement .
  • Disorder resolution : Flexible substituents (e.g., methoxyphenyl groups) may require constrained refinement.

Q. What spectroscopic methods are essential for characterizing this compound, and how do they complement structural analysis?

Answer:

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions (e.g., methoxy and piperazine protons).
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., 324.76 g/mol for a benzodioxine analog ).
  • IR spectroscopy : Carbonyl (C=O) stretches (~1700 cm⁻¹) and C–Cl vibrations (~700 cm⁻¹) confirm functional groups.

Q. What safety protocols are recommended for handling this compound during synthesis?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of chloroacetyl chloride vapors .
  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory.
  • Storage : Keep anhydrous reagents in sealed containers with desiccants to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity for analogs of this compound?

Answer:

  • Catalytic additives : Triethylamine enhances nucleophilicity of piperazine .
  • Temperature gradients : Gradual warming post-reaction minimizes decomposition.
  • Alternative solvents : Acetonitrile or THF may improve solubility of bulky substituents.
  • Example : A benzodioxine analog achieved 95% purity via column chromatography after dichloromethane extraction .

Q. What structure-activity relationship (SAR) studies have been conducted on similar piperazine derivatives, and how do substituents influence biological activity?

Answer:

  • Methoxy group position : The 3-methoxyphenyl moiety may enhance receptor binding compared to 4-substituted analogs .
  • Chloroacetyl group : Electrophilic reactivity enables covalent interactions with biological targets (e.g., enzyme inhibition ).
  • Piperazine flexibility : Conformational rigidity from substituents like benzodioxine improves selectivity .

Q. How can conflicting crystallographic or spectroscopic data be resolved for structurally similar compounds?

Answer:

  • Cross-validation : Compare X-ray data with computational models (e.g., DFT calculations).
  • High-field NMR : 2D experiments (COSY, NOESY) resolve overlapping signals in crowded spectra.
  • Case study : For a phenylpiperazine analog, R factor = 0.035 and wR factor = 0.098 confirmed accuracy despite initial disorder in the piperazine ring .

Q. What strategies are effective in modifying the chloroacetyl group to alter reactivity or stability?

Answer:

  • Bioisosteric replacement : Substitute chlorine with fluorine to reduce toxicity while retaining electrophilicity.
  • Hydrolysis resistance : Use sterically hindered acylating agents to stabilize the carbonyl group .
  • Functionalization : Introduce nitro or amino groups via nucleophilic substitution for downstream conjugation .

Q. How can advanced analytical methods (e.g., HPLC-MS) address purity discrepancies in synthesized batches?

Answer:

  • Gradient elution HPLC : Resolves impurities with similar polarity (e.g., unreacted piperazine precursors).
  • MS/MS fragmentation : Identifies byproducts via characteristic ion patterns.
  • Example : A related compound with 95% purity required two recrystallization steps to eliminate dichloromethane residues .

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